molecular formula C23H35NO3 B14951901 4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate

4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate

Cat. No.: B14951901
M. Wt: 373.5 g/mol
InChI Key: SBZIKTXUWCZHMJ-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)CYCLOHEXYL 4-(HEXANOYLAMINO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to a hexanoylamino group and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 4-(HEXANOYLAMINO)BENZOATE typically involves a multi-step process. One common method starts with the preparation of 4-(TERT-BUTYL)CYCLOHEXYL 4-AMINOBENZOATE, which is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)CYCLOHEXYL 4-(HEXANOYLAMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-(TERT-BUTYL)CYCLOHEXYL 4-(HEXANOYLAMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 4-(HEXANOYLAMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(TERT-BUTYL)CYCLOHEXYL 4-AMINOBENZOATE
  • 4-(TERT-BUTYL)CYCLOHEXYL 4-HYDROXYBENZOATE
  • 4-(TERT-BUTYL)CYCLOHEXYL 4-METHOXYBENZOATE

Uniqueness

4-(TERT-BUTYL)CYCLOHEXYL 4-(HEXANOYLAMINO)BENZOATE is unique due to the presence of the hexanoylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-(hexanoylamino)benzoate

InChI

InChI=1S/C23H35NO3/c1-5-6-7-8-21(25)24-19-13-9-17(10-14-19)22(26)27-20-15-11-18(12-16-20)23(2,3)4/h9-10,13-14,18,20H,5-8,11-12,15-16H2,1-4H3,(H,24,25)

InChI Key

SBZIKTXUWCZHMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCC(CC2)C(C)(C)C

Origin of Product

United States

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